molecular formula C21H22N2O3S2 B2662517 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895474-25-6

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2662517
CAS No.: 895474-25-6
M. Wt: 414.54
InChI Key: GKJJSKUWXURUBB-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves several steps. One common method includes the reaction of 2,5-dimethylphenylthiourea with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with tosyl chloride and propanamide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antibacterial, antifungal, and anti-inflammatory effects .

Comparison with Similar Compounds

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-5-8-17(9-6-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-12-15(2)4-7-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJJSKUWXURUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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